molecular formula C10H9Cl2N3O4 B6143650 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide CAS No. 556016-58-1

2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide

Cat. No.: B6143650
CAS No.: 556016-58-1
M. Wt: 306.10 g/mol
InChI Key: GAKGUNXCSNEHFU-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide (CAS 556016-58-1) is a high-value chemical intermediate in organic and medicinal chemistry research. With a molecular formula of C10H9Cl2N3O4 and a molecular weight of 306.10 g/mol, this compound is primarily recognized for its role in the synthesis of complex heterocyclic systems . Scientific literature indicates that structurally related chloroacetamide derivatives are key intermediates in the preparation of benzophenone compounds, which are foundational in the development of pharmacologically active molecules . These include potent hypnotic, sedative, and anxiolytic drugs such as flunitrazepam, as well as other agents explored for their anti-anaphylactic, anti-inflammatory, and antimicrobial properties . The presence of two chloroacetamide groups and a nitro group on the aromatic ring makes it a versatile building block for further functionalization, including nucleophilic substitution and cyclization reactions. This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-chloro-N-[4-[(2-chloroacetyl)amino]-3-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O4/c11-4-9(16)13-6-1-2-7(14-10(17)5-12)8(3-6)15(18)19/h1-3H,4-5H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKGUNXCSNEHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Acylation of 4-Amino-3-Nitroaniline

The primary amine at the 4-position is typically more reactive due to reduced steric hindrance compared to the 1-position. Reacting 4-amino-3-nitroaniline with 1.1 equivalents of chloroacetyl chloride in a biphasic toluene-water system (4:1 v/v) at 10–15°C, with sodium carbonate as a base, yields 4-(2-chloroacetamido)-3-nitroaniline (Intermediate I). This method, adapted from the acylation of p-nitroaniline in CN111004141A, achieves yields of 85–90% with HPLC purity >95%. Excess base ensures rapid HCl neutralization, preventing amine protonation and preserving reactivity.

Secondary Acylation for Bis-Functionalization

The secondary acylation of Intermediate I introduces the second chloroacetamide group at the 1-position. Due to the electron-withdrawing nitro group, the remaining amine’s nucleophilicity is reduced, requiring harsher conditions. Employing 2.0 equivalents of chloroacetyl chloride in dichloromethane at 40–50°C for 6–8 hours, with triethylamine as a catalyst, drives the reaction to completion. Post-reaction purification via recrystallization from methanol-methylene tert-butyl ether (1:5 v/v) enhances purity to >98%.

Alternative Pathway: Nitro Group Introduction Post-Acylation

An alternative approach involves introducing the nitro group after initial acylation steps. Starting with 4-aminoacetophenone , sequential chloroacetylation followed by nitration could circumvent the challenges of nitro-directed regioselectivity.

Dual Acylation of 4-Aminoacetophenone

Reacting 4-aminoacetophenone with chloroacetyl chloride (2.2 equivalents) in tetrahydrofuran (THF) at 0°C produces N,N-bis(2-chloroacetyl)-4-aminoacetophenone . However, the ketone moiety necessitates protection (e.g., ketal formation) prior to nitration to prevent side reactions.

Nitration and Deprotection

Nitration using fuming nitric acid in sulfuric acid at 0°C introduces the nitro group at the 3-position, guided by the acetamide’s meta-directing effects. Subsequent deprotection of the ketone under acidic conditions (HCl/EtOH) yields the target compound. This route, while feasible, suffers from lower yields (65–70%) due to incomplete nitration and deprotection challenges.

Optimization of Reaction Parameters

Key variables influencing yield and purity include solvent choice, temperature, and catalyst loading. Comparative data from analogous syntheses are summarized below:

ParameterCondition 1 (Route 1)Condition 2 (Route 2)
Solvent SystemToluene-Water (4:1)THF
Temperature (°C)10–150–5
CatalystNa₂CO₃Triethylamine
Yield (%)85–9065–70
Purity (HPLC, %)>9892–94

Route 1’s biphasic system enhances mixing efficiency and minimizes side reactions, whereas Route 2’s homogeneous THF medium facilitates nitration but complicates purification.

Purification and Characterization

Crude products often contain unreacted starting materials and diastereomers. Recrystallization from methyl tert-butyl ether-methanol (5:1 v/v) removes polar impurities, while column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:

  • ¹H NMR (DMSO-d₆, 300 MHz) : δ 3.68 (s, 4H, 2×ClCH₂), 7.45–8.20 (m, 3H, Ar-H), 10.25 (s, 2H, NH).

  • FAB-MS (m/z) : 359.2 [M+H]⁺ (calc. 358.6).

Challenges and Mitigation Strategies

  • Regioselectivity : The nitro group’s strong meta-directing effect complicates dual acylation. Using bulky bases (e.g., DBU) during the second acylation improves selectivity for the 1-position.

  • Stability : Chloroacetamides are prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres enhance intermediate stability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) and sodium azide (NaN3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide against various strains of bacteria, particularly Klebsiella pneumoniae. This pathogen is notorious for its ability to develop resistance to multiple drugs, necessitating the exploration of new therapeutic agents.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound has been quantified through MIC assays. These tests reveal that the compound exhibits a lower MIC compared to other acetamides, indicating a stronger antibacterial potential. For instance, preliminary results suggest an MIC value that supports further investigation into its clinical applicability .

Cytotoxicity and Pharmacokinetics

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Initial cytotoxicity studies indicate favorable outcomes, with low toxicity levels observed in human cell lines.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound does not significantly inhibit the growth of normal human cells at therapeutic concentrations, suggesting a selective action against bacterial cells while sparing human cells .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound indicate good absorption and bioavailability, making it a candidate for oral administration. Studies suggest that the compound has a favorable half-life and metabolic stability, which are critical factors for drug development .

Synthesis and Structural Analysis

The synthesis of this compound involves several chemical reactions that yield high purity products suitable for biological testing.

Synthetic Pathway

The synthetic route typically includes:

  • Acetylation of 4-(2-chloroacetamido)-3-nitroaniline using acetic anhydride.
  • Purification through recrystallization methods to achieve desired purity levels.

This process ensures that the final product retains its structural integrity and biological activity .

Structural Characterization

Crystallographic studies have provided insights into the molecular geometry and bonding characteristics of this compound. The structural analysis reveals key interactions that may contribute to its biological activity, including hydrogen bonding patterns that stabilize its conformation in solution .

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action would need to be determined through experimental studies and research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Chloro-N-(3-Nitrophenyl)Acetamide (3NPCA)
  • Structure : A single chloroacetamide group and a meta-nitro substituent on the phenyl ring.
  • Key Differences : The absence of a second chloroacetamide group reduces steric hindrance compared to the target compound.
  • Crystal Structure : The nitro group at the meta position induces an anti-conformation of the N–H bond, influencing hydrogen-bonding patterns and crystal packing .
  • Synthesis : Prepared via chloroacetylation of 3-nitroaniline, analogous to methods in .
2-Chloro-N-(4-Methylphenyl)Acetamide (4MPCA)
  • Structure : A methyl group at the para position instead of nitro or chloroacetamide.
  • Impact of Substituents: The electron-donating methyl group enhances solubility in non-polar solvents but reduces electrophilicity.
  • Conformation : Syn-conformation of the N–H bond relative to the methyl group, contrasting with nitro-substituted derivatives .
2-Chloro-N-[4-(4-Ethoxyphenoxy)Phenyl]Acetamide
  • Structure: Ethoxyphenoxy substituent introduces steric bulk and alters electronic properties.
  • Applications: Potential use in materials science due to enhanced thermal stability from the ethoxy group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound* C₁₀H₈Cl₂N₂O₄ 315.10 2×Cl, NO₂ Not reported
2-Chloro-N-(3-Nitrophenyl)Acetamide C₈H₆ClN₂O₃ 213.60 Cl, NO₂ (meta) 427 (decomp.)
2-Chloro-N-Methyl-N-(4-Nitrophenyl)Acetamide C₉H₉ClN₂O₃ 224.63 Cl, NO₂ (para), N-methyl White crystalline
2-Chloro-N-(Thiazol-2-yl)Acetamide C₅H₅ClN₂OS 176.63 Thiazole ring Not reported

*Calculated based on IUPAC name.

Structural and Electronic Impacts

  • Nitro Group : Enhances electrophilicity and stabilizes negative charges, critical for biological activity (e.g., kinase inhibition ).
  • Chloro Substituents: Increase lipophilicity and resistance to metabolic degradation. Dual chloro groups in the target compound may amplify these effects compared to mono-chloro analogues .
  • Conformational Flexibility : Substituent positions (meta vs. para) dictate molecular conformation (syn/anti) and intermolecular interactions (e.g., hydrogen bonding in crystal lattices ).

Biological Activity

2-Chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of chloro, nitro, and acetamido functional groups, contributes to its diverse biological properties. This article aims to explore the compound's biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H12Cl2N2O3
  • Molecular Weight : Approximately 353.16 g/mol
  • Functional Groups :
    • Chloro groups : Enhance reactivity and biological interactions.
    • Nitro group : Associated with antimicrobial and anticancer activities.
    • Benzoyl moiety : Increases lipophilicity, aiding in membrane interaction.

The compound's structural features make it a candidate for various pharmacological investigations.

The biological activity of this compound involves interaction with specific biological targets, primarily:

  • GABA Receptors : The compound may modulate neurotransmission pathways, suggesting potential applications in neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, including Klebsiella pneumoniae.

Research Findings

Recent studies have highlighted the compound's potential in enhancing the efficacy of existing antibacterial agents. For instance, research demonstrated that when combined with ciprofloxacin and cefepime, it exhibited additive effects, while a synergistic effect was noted with meropenem and imipenem against resistant Klebsiella pneumoniae strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Klebsiella pneumoniae
AnticancerPotential modulation of cancer cell growth
NeurotransmissionInteraction with GABA receptors

Case Studies

  • Antibacterial Efficacy :
    A study conducted on the effects of this compound in combination with various antibiotics showed significant reductions in minimum inhibitory concentrations (MICs) required to inhibit bacterial growth. This indicates its potential as an adjuvant therapy in treating drug-resistant infections .
  • Cytotoxicity Assessment :
    Preliminary cytotoxicity tests revealed that the compound did not exhibit significant cytotoxic effects at therapeutic concentrations, making it a promising candidate for further development in antimicrobial therapies .

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